molecular formula C23H25N3O4 B7850789 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid

4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid

Cat. No.: B7850789
M. Wt: 407.5 g/mol
InChI Key: RTKJGMVHRRJNAF-UHFFFAOYSA-N
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Description

4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and quinoline moieties in its structure suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through an esterification reaction, where the quinoline derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Diethylamino Group: The diethylamino group is typically introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups into the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the quinoline core is particularly significant, as many quinoline derivatives are known for their antimalarial and antibacterial properties.

Industry

Industrially, this compound could be used in the development of new materials, such as dyes or polymers, due to its potential for forming stable, colored complexes.

Mechanism of Action

The mechanism of action of 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-8-carboxylic acid: A simpler analogue with similar structural features.

    Diethylaminoethyl chloride: Shares the diethylamino group but lacks the quinoline structure.

Uniqueness

4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both aniline and quinoline moieties allows for a wide range of chemical modifications and applications.

This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-4-26(5-2)16-12-10-15(11-13-16)25-21-17-8-7-9-18(22(27)28)20(17)24-14-19(21)23(29)30-6-3/h7-14H,4-6H2,1-3H3,(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJGMVHRRJNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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